molecular formula C13H10N2O3S B2631287 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929973-78-4

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2631287
CAS No.: 929973-78-4
M. Wt: 274.29
InChI Key: PQYPWFCTXVLMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 929973-78-4) is a high-purity, research-grade chemical building block for the synthesis of novel thieno[2,3-d]pyrimidine analogs. This compound is a key intermediate in the development of potential first-in-class, dual-targeting inhibitors for one-carbon (C1) metabolism, with selective uptake by Folate Receptors (FRs) . Primary research applications focus on anticancer agent development. Compounds derived from this scaffold are designed to be selectively transported into cells via FRα and FRβ, which are overexpressed in many solid tumors and on activated macrophages . Once intracellular, these analogs act as dual inhibitors of key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This multi-targeted mechanism can disrupt cancer cell proliferation and is a promising strategy to overcome drug resistance. Furthermore, the thieno[2,3-d]pyrimidine core structure is of significant interest in antimicrobial research, serving as a potential inhibitor of bacterial tRNA methyltransferases (TrmD) . With its furan side-chain and carboxylic acid functional group, this compound offers versatile synthetic possibilities for further derivatization, enabling structure-activity relationship (SAR) studies. The product is supplied for laboratory research purposes. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYPWFCTXVLMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-78-4
Record name 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 75 mg/mL against Streptococcus agalactiae .

Antimicrobial Studies

The compound's antimicrobial properties are attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. The effectiveness of this compound in inhibiting bacterial growth makes it a candidate for further development as an antibiotic agent.

Synthetic Methodologies

The synthesis of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through various methods:

  • Pd-Catalyzed Reactions : Utilizing palladium as a catalyst in cross-coupling reactions has been shown to yield this compound effectively.
  • Steglich Esterification : The reaction of carboxylic acids with alcohols in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) can produce esters that can be further transformed into the target compound .

Case Study 1: Antibacterial Activity

A recent investigation assessed the antibacterial activity of several thieno[2,3-d]pyrimidine derivatives, including 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid. The study utilized the agar well diffusion method to evaluate the zones of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated promising antibacterial properties that warrant further exploration for therapeutic applications .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing various thieno[2,3-d]pyrimidine derivatives through a one-pot reaction involving multiple reactants. The characterization of these compounds included NMR spectroscopy and mass spectrometry, confirming the successful formation of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid with high yields .

Potential Industrial Applications

Beyond its pharmaceutical potential, this compound may find applications in materials science due to its unique structural features. The incorporation of furan and thieno groups can enhance the electronic properties of polymers, making them suitable for organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Functional Group at Position 6 Key Structural Differences
Target Compound 2-(Furan-2-yl), 4,5-dimethyl Carboxylic acid Furan ring at position 2
5-Methyl-4-pyrrolidin-1-yl-thieno[2,3-d]pyrimidine-6-carboxylic acid 4-pyrrolidin-1-yl, 5-methyl Carboxylic acid Pyrrolidine at position 4
Benzylamide derivatives 2-(Furan-2-yl), 4,5-dimethyl Benzylamide Amide substitution
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2-chloro, 7-cyclopentyl Carboxylic acid Pyrrolo-pyrimidine core
Key Observations :
  • The furan-2-yl group in the target compound enhances π-π stacking interactions in enzyme binding, unlike pyrrolidine or cyclopentyl substituents .
  • Carboxylic acid at position 6 is critical for solubility and further derivatization into bioactive amides .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy Against Gram-Negative and Gram-Positive Pathogens
Compound MIC (µg/mL) Against Bacillus subtilis MIC (µg/mL) Against Pseudomonas aeruginosa Mechanism of Action
Target Compound (Carboxylic acid form) Not reported Not reported Intermediate (inactive alone)
Benzylamide derivative 3.12 6.25 tRNA (Guanine37-N1)-methyltransferase inhibition
5-Methyl-4-pyrrolidin-1-yl analog Data unavailable Data unavailable Presumed similar mechanism
Thiazolo-pyrimidine derivatives 12.5–25 25–50 Non-specific membrane disruption
Key Findings :
  • Conversion of the carboxylic acid to benzylamide drastically improves antimicrobial activity, with MIC values as low as 3.12 µg/mL against B. subtilis .
  • The target compound’s benzylamide derivatives outperform thiazolo-pyrimidine analogs, likely due to precise enzyme targeting .

Molecular Docking and Binding Affinity

Table 3: Docking Scores for tRNA Methyltransferase Inhibitors
Compound Binding Energy (kcal/mol) Active Site Interactions
Target Compound (Benzylamide form) -9.8 Hydrogen bonds with Asp98, hydrophobic interactions with Phe102
4-Cyanobenzylidene analog -7.2 Weak π-π stacking with Phe102
Pipemidic acid-triazole hybrids -8.1 Metal coordination with Mg²+
Insights :
  • The benzylamide derivative’s furan and methyl groups contribute to a 30% stronger binding affinity compared to cyanobenzylidene analogs .
  • Hydrophobic interactions dominate in the target compound, unlike pipemidic acid derivatives reliant on metal coordination .

Biological Activity

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining furan, thieno, and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is C13H10N2O3S. Its structure is characterized by:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Thieno Ring : Enhances the pharmacological profile.
  • Pyrimidine Core : Essential for biological activity, particularly in nucleic acid interactions.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies. For instance, a derivative was shown to effectively inhibit the growth of multiple bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

The anticancer activity of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has been explored through various in vitro studies. Notably, it was found to induce apoptosis in cancer cell lines by modulating specific signaling pathways. In one study, the compound demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells, inhibiting cell proliferation and migration .

The mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cell cycle regulation and apoptosis. The exact pathways are still under investigation but may involve modulation of nucleotide biosynthesis pathways or interference with DNA repair mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, it is essential to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidineContains both furan and thieno ringsAnticancer and antimicrobial
4,5-Dimethylthieno[2,3-d]pyrimidineLacks furan ringLimited biological activity
2-(Furan-2-yl)pyrimidineLacks thieno ringAntiviral properties

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls .
  • Cancer Cell Line Study : In vitro testing on various cancer cell lines revealed that treatment with 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid led to a reduction in cell viability by more than 70% at higher concentrations. This suggests a potent anticancer effect that warrants further exploration in vivo .

Q & A

Q. What synthetic strategies are optimal for preparing 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid?

The compound is synthesized via Suzuki coupling reactions using 4-chlorothieno[2,3-d]pyrimidine as a core intermediate. Methylboronic acid is employed to introduce the methyl group at position 4, followed by carboxylation at position 5. The furan-2-yl substituent is introduced through cross-coupling reactions with furan-derived boronic acids. Purification typically involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature (120°C) and solvent polarity .

Q. How is structural characterization performed for this compound and its derivatives?

Structural elucidation relies on 1H^1H NMR, 13C^{13}C NMR, and LC-MS. For example, 1H^1H NMR of benzylamide derivatives shows distinct peaks for methyl groups (δ 2.22–2.93 ppm), aromatic protons (δ 7.08–8.96 ppm), and amide linkages (δ 5.10 ppm). LC-MS (m/z 278 [M+H]+^+) confirms molecular weight, while elemental analysis validates purity (e.g., C: 56.30%, H: 5.45%, N: 12.80%) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria are standard. Activity is dose-dependent, with benzylamide derivatives showing MIC values <10 µg/mL against B. subtilis. Positive controls like ciprofloxacin are included to validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications at position 6 influence antibacterial potency?

Replacing the carboxylic acid group with amides (e.g., benzylamide, 4-methylbenzylamide) enhances lipophilicity and bacterial membrane penetration. Benzylamide derivatives exhibit superior binding to P. aeruginosa TrmD (tRNA methyltransferase), a target critical for bacterial protein synthesis. Docking studies reveal hydrogen bonding between the amide carbonyl and TrmD’s Arg156 residue, improving binding affinity (ΔG = −9.2 kcal/mol) .

Q. What contradictions exist in SAR studies of thienopyrimidine derivatives?

While 4,5-dimethyl substitution enhances activity against B. subtilis, it reduces potency against Staphylococcus aureus compared to 4-methyl analogs. This suggests steric hindrance or target specificity differences. Additionally, furan-2-yl substituents improve Gram-negative activity but show no correlation with Gram-positive efficacy, highlighting species-dependent uptake or target variation .

Q. Which computational methods are used to predict target engagement?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-TrmD interactions. The furan-2-yl group’s π-π stacking with TrmD’s Phe128 and hydrophobic interactions with Leu130 are critical for stability. Free energy calculations (MM/PBSA) quantify binding energy, correlating with experimental MIC data .

Q. How can bioisosteric replacements optimize pharmacokinetic properties?

Replacing the furan-2-yl group with thiophene or pyrrole rings (bioisosteres) maintains antibacterial activity while altering metabolic stability. For instance, thiophene analogs show increased microsomal stability (t1/2_{1/2} >60 min) compared to furan derivatives (t1/2_{1/2} ~40 min), as measured via liver microsome assays .

Methodological Considerations

Q. What protocols mitigate synthetic challenges in carboxylation at position 6?

Carboxylation is achieved via Pd-catalyzed carbonylation using CO gas or morpholine-CO adducts. Solvent selection (DMF vs. THF) impacts reaction efficiency, with DMF yielding >80% conversion at 100°C. Post-reaction, acidic workup (HCl) precipitates the carboxylic acid, avoiding column chromatography .

Q. How are regioselectivity issues addressed during Suzuki coupling?

Regioselective coupling at position 2 is ensured by using electron-deficient furan-2-boronic acids and Pd(PPh3_3)4_4 catalysts. Competing reactions at position 5 are suppressed by steric hindrance from the 4,5-dimethyl groups .

Q. What analytical techniques resolve isomeric impurities in final compounds?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates positional isomers. Purity >95% is confirmed via UV detection at 254 nm. Chiral derivatives require chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.